2-Methyl-6-phenylimidazo[1,2-b]pyridazine
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Overview
Description
2-Methyl-6-phenylimidazo[1,2-b]pyridazine is a heterocyclic aromatic compound characterized by its fused imidazo and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-phenylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridazine with phenylacetaldehyde in the presence of a catalyst such as acetic acid. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, optimizing the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the phenyl ring or the imidazo[1,2-b]pyridazine core are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: 2-Methyl-6-phenylimidazo[1,2-b]pyridazine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a valuable lead compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and unique electronic properties.
Mechanism of Action
The mechanism by which 2-Methyl-6-phenylimidazo[1,2-b]pyridazine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Known for its presence in cooked meats and its potential carcinogenicity.
2-Methyl-6-phenylimidazo[4,5-b]pyridine: Another heterocyclic aromatic compound with similar structural features but different biological activities.
Uniqueness: 2-Methyl-6-phenylimidazo[1,2-b]pyridazine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new applications for this versatile compound.
Properties
CAS No. |
65610-29-9 |
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Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
2-methyl-6-phenylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C13H11N3/c1-10-9-16-13(14-10)8-7-12(15-16)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
LXUIHWOHXBFQRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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